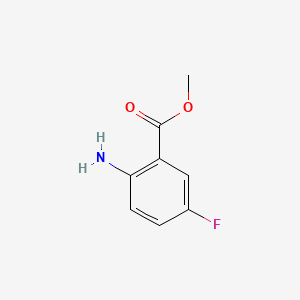

Methyl 2-amino-5-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDYSBKCDKATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382639 | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-24-4 | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-amino-5-fluorobenzoate

Abstract

This technical guide provides an in-depth analysis of the synthetic conversion of 2-amino-5-fluorobenzoic acid to its methyl ester, methyl 2-amino-5-fluorobenzoate. This compound serves as a critical building block in the pharmaceutical and agrochemical industries. We will explore two primary, industrially relevant synthetic methodologies: the classic Fischer-Speier esterification and a more reactive pathway utilizing thionyl chloride. This document is structured to provide not only detailed, reproducible experimental protocols but also a thorough examination of the underlying reaction mechanisms, causality behind procedural steps, and critical safety considerations. The content is tailored for researchers, chemists, and process development professionals, offering field-proven insights to guide laboratory synthesis and scale-up operations.

Introduction: Significance and Synthetic Strategy

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including certain pharmaceuticals and crop protection agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient. The ester and amine functionalities provide versatile handles for subsequent chemical modifications, such as amide bond formation or diazotization reactions.

The direct esterification of 2-amino-5-fluorobenzoic acid presents a classic chemical challenge. The carboxylic acid requires activation to undergo nucleophilic attack by methanol, a relatively weak nucleophile. This guide focuses on two robust and widely adopted strategies to achieve this transformation, each with distinct advantages and operational considerations.

-

Method 1: Fischer-Speier Esterification: An equilibrium-controlled process relying on a strong acid catalyst to facilitate the reaction between the carboxylic acid and an excess of alcohol.[1][2][3]

-

Method 2: Thionyl Chloride-Mediated Esterification: A two-step, high-yield approach that proceeds through a highly reactive acyl chloride intermediate.[4][5][6]

The choice between these methods often depends on factors such as substrate sensitivity, desired yield, scale of operation, and available equipment for handling hazardous reagents.

Synthetic Strategies and Mechanistic Insights

A foundational understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, first described in 1895 by Emil Fischer and Arthur Speier.[1][2] It involves refluxing a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).

Mechanism and Rationale:

The reaction is a reversible nucleophilic acyl substitution.[2][3] The key steps are as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1][2]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[2]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

Because this is an equilibrium reaction, specific measures must be taken to drive it towards the product side. The most common strategy is using the alcohol (methanol) as the solvent, ensuring a large excess that, by Le Châtelier's principle, shifts the equilibrium to favor ester formation.[2]

Caption: Key stages of the Fischer-Speier esterification mechanism.

Method 2: Thionyl Chloride (SOCl₂) Mediated Esterification

For substrates that are sensitive or when higher yields are required, converting the carboxylic acid to a more reactive derivative is a superior strategy. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming the carboxylic acid into an acyl chloride.[5][6]

Mechanism and Rationale:

This process involves two distinct transformations:

-

Acyl Chloride Formation: 2-amino-5-fluorobenzoic acid reacts with thionyl chloride to form 2-amino-5-fluorobenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently evolve from the reaction mixture, driving the reaction to completion.[5] The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent decomposition of the intermediate to form the acyl chloride.[5]

-

Esterification: The highly electrophilic acyl chloride readily reacts with methanol in a rapid nucleophilic acyl substitution reaction to form the methyl ester. This step is typically very fast and high-yielding.[4]

Advantages:

-

High Yield: The reaction is essentially irreversible, often leading to higher yields compared to Fischer esterification.[4]

-

Versatility: This method is effective for a wider range of substrates, including those where Fischer esterification might be sluggish.[5]

Causality and Considerations: The primary reason this method is so effective is the conversion of the hydroxyl group (a poor leaving group) into a chlorosulfite group, which is an excellent leaving group.[4] However, thionyl chloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[8] It must be handled with extreme care in a well-ventilated fume hood, and all glassware must be scrupulously dried.[9][10][11]

Experimental Protocols & Data

The following protocols are presented as a guide for laboratory synthesis. All operations involving hazardous chemicals should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[9][10]

Protocol 1: Fischer-Speier Esterification

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-5-fluorobenzoic acid | 155.13 | 10.0 g | 0.0645 | Starting Material |

| Methanol (MeOH) | 32.04 | 150 mL | - | Reagent and Solvent |

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 4.0 mL | - | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization |

| Ethyl Acetate (EtOAc) | - | 200 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzoic acid (10.0 g).

-

Add methanol (150 mL) to the flask and stir to dissolve the solid.

-

Carefully and slowly add concentrated sulfuric acid (4.0 mL) to the stirring solution. An exotherm may be observed.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle.[12]

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Carefully pour the residue into a beaker containing 100 mL of cold water and stir.

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~8.[12][13]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine (50 mL).[12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Thionyl Chloride (SOCl₂) Mediated Esterification

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-5-fluorobenzoic acid | 155.13 | 10.0 g | 0.0645 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 7.0 mL (11.5 g) | 0.0967 | Chlorinating Agent |

| Toluene | - | 100 mL | - | Solvent |

| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - | Reagent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For work-up |

| Ethyl Acetate (EtOAc) | - | 150 mL | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-amino-5-fluorobenzoic acid (10.0 g) in toluene (100 mL).

-

Slowly add thionyl chloride (7.0 mL) dropwise to the suspension at room temperature.

-

Attach a reflux condenser fitted with a gas outlet bubbler (to trap HCl and SO₂ gas in a basic solution).

-

Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the solid has dissolved and gas evolution has ceased.

-

Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive vapors.

-

-

Esterification:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Under a nitrogen atmosphere, slowly and carefully add anhydrous methanol (50 mL) to the flask. The reaction is exothermic.[14]

-

Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

-

Caption: Comparative workflow for the synthesis of the target ester.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value | Source |

| CAS Number | 319-24-4 | [15] |

| Molecular Formula | C₈H₈FNO₂ | [15] |

| Molar Mass | 169.15 g/mol | [16] |

| Appearance | White to yellow powder/solid | |

| Melting Point | 34-37 °C | [16][17] |

| Boiling Point | 100-102 °C at 0.5 mmHg | [16] |

Expected Spectroscopic Data: While experimental data should always be acquired, typical spectral data for analogous compounds can provide a reference for confirmation. For example, the ¹H NMR spectrum of the closely related methyl 2-amino-5-chlorobenzoate shows characteristic peaks for the aromatic protons, the amine protons (a broad singlet), and the methyl ester protons (a singlet around 3.8 ppm).[18] Similar patterns are expected for the fluoro-analogue, with additional splitting due to fluorine coupling.

Safety and Handling

Chemical synthesis requires a stringent adherence to safety protocols.

-

Sulfuric Acid: A strong corrosive acid. Handle with appropriate gloves and eye protection. Spills should be neutralized carefully with a base like sodium bicarbonate.

-

Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water.[8] It is a lachrymator and causes severe burns.[10] All manipulations must be conducted in a high-performance chemical fume hood.[9] Ensure all glassware is dry. Personal protective equipment should include chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or rubber).[9][11] Emergency eyewash stations and safety showers must be immediately accessible.[11][19]

-

Solvents: Methanol, toluene, and ethyl acetate are flammable liquids. Ensure all heating is performed using heating mantles or oil baths with no nearby ignition sources.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is readily achievable through well-established organic chemistry principles. The Fischer-Speier esterification offers a straightforward, one-step procedure suitable for many applications, though it is equilibrium-limited. For higher yields and greater reliability, the thionyl chloride-mediated pathway is superior, proceeding through a highly reactive acyl chloride intermediate. The choice of method will be dictated by the specific requirements of the project, balancing factors of yield, purity, safety, and scale. This guide provides the necessary mechanistic understanding and practical protocols to empower researchers to confidently perform this valuable transformation.

References

-

Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Chemcasts. (n.d.). This compound (CAS 319-24-4) – Thermophysical Properties. Retrieved January 5, 2026, from [Link]

-

Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved January 5, 2026, from [Link]

-

Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved January 5, 2026, from [Link]

-

ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved January 5, 2026, from [Link]

-

Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved January 5, 2026, from [Link]

- Ouellette, R. J., & Rawn, J. D. (2018).

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved January 5, 2026, from [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved January 5, 2026, from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved January 5, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 5, 2026, from [Link]

-

Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with? r/chemhelp. Retrieved January 5, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 2-Nitro-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved January 5, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Procedure. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

SyntheticPage. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved January 5, 2026, from [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids using SOCl2 in the presence of Et3N. RSC Advances. Retrieved January 5, 2026, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]

-

DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. lanxess.com [lanxess.com]

- 9. drexel.edu [drexel.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. nj.gov [nj.gov]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 15. chem-casts.com [chem-casts.com]

- 16. chembk.com [chembk.com]

- 17. echemi.com [echemi.com]

- 18. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-fluorobenzoate

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 2-amino-5-fluorobenzoate, a fluorinated derivative of anthranilic acid, serves as a pivotal building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3] Its utility stems from the presence of three key functional groups—an amine, an ester, and a fluorine atom—on an aromatic ring, which allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Synthesis of this compound: A Practical Approach via Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid, with methanol in the presence of an acid catalyst. This reaction is a classic example of a nucleophilic acyl substitution.

Reaction Scheme

Caption: Fischer esterification of 2-amino-5-fluorobenzoic acid.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed process. The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.

Caption: Key steps in the Fischer esterification mechanism.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For this compound, the expected signals are:

-

A singlet for the methyl ester protons (-OCH₃).

-

Signals for the three aromatic protons, with multiplicities and coupling constants influenced by the fluorine and amino substituents.

-

A broad singlet for the amine protons (-NH₂).

¹³C NMR Spectroscopy: While specific experimental data for this compound is not available in the provided search results, the expected chemical shifts can be predicted based on data from analogous compounds.[4] The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F).

| Parameter | Methyl 2-amino-5-bromobenzoate (CDCl₃)[4] | This compound (Predicted) |

| ¹H NMR (ppm) | H-6: 7.78 (d), H-4: 7.19 (dd), H-3: 6.64 (d), NH₂: 5.61 (br s), OCH₃: 3.86 (s) | Similar shifts for aromatic and amine protons, OCH₃ singlet around 3.8-3.9 ppm. |

| ¹³C NMR (ppm) | C=O: 168.1, C-2: 148.8, C-4: 137.2, C-6: 125.1, C-3: 119.3, C-1: 111.4, C-5: 109.5, OCH₃: 51.8 | C=O ~167-169, Aromatic carbons in the 110-155 ppm range (with C-F coupling), OCH₃ ~52 ppm. |

Infrared (IR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₈FNO₂), the expected molecular ion peak [M]⁺ would be at m/z 169.15.

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic compounds, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals.[1] The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. The amino and ester groups provide versatile handles for further synthetic modifications, allowing for the construction of more complex molecular architectures.

While specific drugs synthesized directly from this compound are not explicitly detailed in the search results, its chloro-analog, Methyl 2-amino-5-chlorobenzoate, is a known key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[3][5] This suggests that this compound could be a valuable precursor for the synthesis of novel fluorinated analogs of existing drugs or for the development of new chemical entities where the introduction of a fluorine atom at this position is desired for improved pharmacological properties. The parent compound, 2-Amino-5-fluorobenzoic acid, is a precursor for various bioactive molecules, including antiviral and anticancer agents.[2]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its reagents. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis, particularly in the field of drug discovery and development. Its synthesis via Fischer esterification is a straightforward and well-understood process. The characterization of this compound relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of therapeutic agents.

References

- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic

- Supporting Inform

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

- The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. (URL not available)

- High-Purity Pharmaceutical Intermediate: Methyl 2-Amino-5-Chlorobenzoate for Tolvaptan Synthesis. (URL not available)

-

FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed. (URL: [Link])

- The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. (URL not available)

-

This compound - ChemBK. (URL: [Link])

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

- 13-C NMR Chemical Shift Table.pdf. (URL not available)

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (URL: [Link])

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

-

Methyl 2-fluorobenzoate - the NIST WebBook. (URL: [Link])

-

13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link].)

-

Methyl 2-amino-5-chlorobenzoate - ResearchGate. (URL: [Link])

-

FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. (URL: [Link])

Sources

"Methyl 2-amino-5-fluorobenzoate CAS number and properties"

An In-depth Technical Guide: Methyl 2-amino-5-fluorobenzoate

Introduction

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a derivative of anthranilic acid, it serves as a versatile and high-value building block for the synthesis of complex molecular architectures. The strategic placement of a fluorine atom and an amino-ester functional group pair on the benzene ring imparts unique chemical reactivity and desirable physicochemical properties, making it a crucial intermediate in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers, scientists, and drug development professionals.

Chapter 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification system is crucial for scientific communication and procurement.

| Identifier | Value | Source |

| CAS Number | 319-24-4 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Fluoroanthranilic Acid Methyl Ester, Methyl 5-Fluoroanthranilate, 2-Amino-5-fluorobenzoic Acid Methyl Ester | [1] |

| Molecular Formula | C₈H₈FNO₂ | [2][3] |

| Molecular Weight | 169.15 g/mol | [3][4] |

| InChI Key | PUDDYSBKCDKATP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=C(N)C=CC(F)=C1 | [2] |

Physicochemical Data

The physical characteristics of this compound dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source |

| Appearance | White to yellow/green powder or lump; can also appear as a clear cream to brown liquid. | [1][2] |

| Melting Point | 34-37°C | [3] |

| Boiling Point | 100-102°C at 0.5 mmHg | [3] |

| Density | 1.26 g/cm³ | [3] |

| Refractive Index | 1.5560-1.5600 at 20°C | [2] |

| Purity | Typically ≥97.5% (GC) | [2] |

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While raw spectra are provided on certificates of analysis, a fundamental understanding of the expected signals is vital for interpretation. Key spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[5][6][7]

-

¹H NMR: Expect characteristic signals for the methyl ester protons, the aromatic protons (with splitting patterns influenced by the fluorine and amine substituents), and the amine protons.

-

¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, and the six aromatic carbons, with the carbon atoms bonded to fluorine and nitrogen exhibiting characteristic shifts.

-

IR Spectroscopy: Key absorption bands would indicate the presence of N-H stretching (amine), C=O stretching (ester), and C-F stretching.

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-amino-5-fluorobenzoic acid. The availability and synthesis of this precursor are therefore of primary importance.

Primary Synthesis Route: Esterification

The most direct method for preparing the title compound is the Fischer esterification of 2-amino-5-fluorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-fluorobenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the suspension.

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Caption: Fischer Esterification Workflow.

Synthesis of the Precursor: 2-amino-5-fluorobenzoic acid

The synthesis of the parent acid often starts from more readily available materials. One common route begins with 2-methyl-4-fluoronitrobenzene.[8][9] This process involves a reduction followed by an oxidation, demonstrating a classic synthetic strategy.

-

Catalytic Hydrogenation: The nitro group of 2-methyl-4-fluoronitrobenzene is reduced to an amine using a catalyst like Raney nickel under a hydrogen atmosphere. The choice of Raney nickel is due to its high activity and efficacy in nitro group reductions at moderate temperatures (e.g., 50°C).[8][9]

-

Oxidation: The resulting 5-fluoro-2-aminotoluene is then oxidized. A strong oxidizing agent like potassium permanganate (KMnO₄) is used to convert the methyl group into a carboxylic acid. The reaction is typically followed by acidification to precipitate the product.[8]

Chapter 3: Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature: the nucleophilic amine, the electrophilic ester, and the metabolically robust fluorine substituent.

A Versatile Fluorinated Building Block

The compound is a cornerstone for constructing more complex molecules. The amino group can undergo a wide array of reactions including acylation, alkylation, and diazotization (Sandmeyer reaction), while the ester can be hydrolyzed, reduced, or converted to an amide. This allows for the systematic construction of diverse chemical libraries for screening. For instance, the related compound Methyl 2-amino-4-bromo-5-fluorobenzoate is used as a precursor in multi-step syntheses.[10]

The Fluorine and "Magic Methyl" Advantage in Medicinal Chemistry

The introduction of fluorine and methyl groups are powerful, field-proven strategies in drug design.[11][12][13]

-

Fluorine: Substituting hydrogen with fluorine can block metabolic oxidation at that position, increasing the drug's half-life. Its high electronegativity can also alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Methyl Group: The so-called "magic methyl" effect refers to the often-dramatic improvement in a compound's potency or pharmacokinetic profile upon the introduction of a single methyl group.[12][13] This can be due to improved hydrophobic interactions in a binding pocket or by enforcing a bioactive conformation.

Caption: Impact of Fluorination/Methylation.

Analog Case Study: Synthesis of Tolvaptan

The importance of this class of molecules is exemplified by the chloro-analog, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). This compound is a critical intermediate in the industrial synthesis of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[14] This provides a direct, authoritative example of how anthranilate esters serve as foundational pieces in the construction of marketed pharmaceuticals.

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's integrity.

Hazard Identification

This material should be considered hazardous.[15] While comprehensive toxicity data is not available for this specific compound, analogs suggest potential hazards.[4][16][17]

-

Classification: May be classified as Acute Toxicity, Oral (Harmful if swallowed).[4]

-

General Precautions: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[15] Wash thoroughly after handling.[15][18]

Protocol for Safe Handling

A strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[16][17]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[16][17]

-

Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[16][17]

-

-

First-Aid Measures:

Storage and Stability

Correct storage is essential for preserving the compound's purity and preventing degradation.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[17][18]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[17]

-

Stability: The product is stable under normal handling and storage conditions.[17]

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable building block. The presence of the fluorine atom provides a key advantage for developing metabolically stable and potent pharmaceutical candidates. By understanding its characteristics and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to advance the frontiers of drug discovery and materials science.

References

-

ChemBK. (n.d.). This compound. [Link]

-

Chemcasts. (n.d.). This compound (CAS 319-24-4) – Thermophysical Properties. [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. (n.d.). Methyl 3-amino-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Wang, R., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. This compound | 319-24-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]

- 5. 2-Amino-5-fluorobenzoic acid methyl ester(319-24-4) 1H NMR [m.chemicalbook.com]

- 6. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 10. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. echemi.com [echemi.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-amino-5-fluorobenzoate

This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 2-amino-5-fluorobenzoate (C₈H₈FNO₂), a crucial intermediate in pharmaceutical and materials science research.[1][2] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering both field-proven insights into data interpretation and validated experimental protocols.

Molecular Structure and Its Influence on Spectroscopic Data

This compound is a disubstituted benzene ring with an amino (-NH₂), a fluoro (-F), and a methyl ester (-COOCH₃) group. The positions of these substituents dictate the electronic environment of each atom, which in turn governs the appearance of the spectroscopic data. The electron-donating amino group and the electron-withdrawing fluoro and methyl ester groups create a unique pattern of shielding and deshielding effects on the aromatic protons and carbons, which is clearly resolved in the NMR spectra. The vibrational modes of the functional groups are evident in the IR spectrum, and the fragmentation pattern in the mass spectrum is characteristic of an aromatic amine and a benzoate ester.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information. The data presented below is based on the analysis of closely related analogs, such as methyl 2-amino-5-bromobenzoate, and predicted chemical shifts.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents and spin-spin coupling between neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| H-6 | ~7.6 | dd | J(H-F) ≈ 3, J(H-H) ≈ 9 | Aromatic Proton |

| H-4 | ~7.0 | ddd | J(H-F) ≈ 9, J(H-H) ≈ 9, J(H-H) ≈ 3 | Aromatic Proton |

| H-3 | ~6.7 | dd | J(H-H) ≈ 9, J(H-F) ≈ 4.5 | Aromatic Proton |

| NH₂ | ~4.5 | br s | - | Amine Protons |

| OCH₃ | ~3.8 | s | - | Methyl Ester Protons |

Note: The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.[3]

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons appear in the region of 6.7-7.6 ppm. The fluorine atom will introduce additional coupling (H-F coupling) to the adjacent protons, leading to more complex splitting patterns (doublet of doublets, etc.). H-6 is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. H-3 will be the most shielded due to the electron-donating effect of the ortho-amino group.

-

Amine Protons (NH₂): The two protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[3]

-

Methyl Ester Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.8 ppm, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-5 | ~158 (d, ¹J(C-F) ≈ 240 Hz) |

| C-2 | ~145 |

| C-4 | ~119 (d, ²J(C-F) ≈ 23 Hz) |

| C-6 | ~118 (d, ²J(C-F) ≈ 23 Hz) |

| C-3 | ~115 (d, ³J(C-F) ≈ 8 Hz) |

| C-1 | ~112 |

| OCH₃ | ~52 |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears at the lowest field, around 168 ppm.[5]

-

Aromatic Carbons: The aromatic carbons appear in the range of 112-158 ppm. The carbon directly attached to the fluorine (C-5) will show a large one-bond coupling constant (¹J(C-F)) of approximately 240 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

-

Methyl Carbon (OCH₃): The methyl carbon of the ester group is the most shielded and appears at the highest field, around 52 ppm.[5]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][4]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[3]

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a relaxation delay of 2-5 seconds to ensure quantitative data, especially for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3480 - 3300 | Medium | N-H Symmetric & Asymmetric Stretching | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic |

| 2960 - 2850 | Medium | C-H Stretching | Methyl |

| 1720 - 1680 | Strong | C=O Stretching | Ester |

| 1620 - 1580 | Strong | N-H Bending | Primary Amine |

| 1600 - 1450 | Medium-Strong | C=C Stretching | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretching | Ester |

| 1250 - 1150 | Strong | C-N Stretching | Aromatic Amine |

| 1150 - 1100 | Strong | C-F Stretching | Aryl Fluoride |

This data is inferred from the known vibrational frequencies of 2-amino-5-fluorobenzoic acid and general values for methyl esters.[6][7]

Interpretation:

-

N-H Stretching: The presence of a primary amine is confirmed by two bands in the 3480-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band in the 1720-1680 cm⁻¹ region is characteristic of the carbonyl group of the ester.

-

C-O Stretching: The ester is further identified by a strong band in the 1300-1200 cm⁻¹ region due to the stretching of the C-O single bond.

-

Aromatic and Alkyl C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while the methyl C-H stretching is observed below 3000 cm⁻¹.[7]

-

C-F Stretching: A strong absorption band in the 1150-1100 cm⁻¹ region is indicative of the C-F bond.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the thin solid film or KBr pellet method is commonly used.[8][9][10][11]

-

Thin Solid Film Method:

-

Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride).[8]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.[9]

-

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Place the pellet in the sample holder for analysis.

-

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce the structure. Electron Ionization (EI) is a common technique for this type of molecule.

Molecular Ion: The molecular formula is C₈H₈FNO₂, giving a molecular weight of 169.15 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 169.

Predicted Fragmentation Pattern:

Aromatic esters typically undergo characteristic fragmentation patterns.[12][13] The primary fragmentation pathways for this compound are expected to be:

-

Loss of the methoxy radical (•OCH₃): This results in the formation of an acylium ion at m/z = 138. This is often a very stable and abundant fragment.

-

[M]⁺˙ → [M - •OCH₃]⁺ + •OCH₃ (m/z 169 → 138)

-

-

Loss of formaldehyde (CH₂O): This can occur via rearrangement, leading to a fragment at m/z = 139.

-

[M]⁺˙ → [M - CH₂O]⁺˙ + CH₂O (m/z 169 → 139)

-

-

Loss of the methyl ester group (•COOCH₃): This would result in a fragment at m/z = 110.

-

[M]⁺˙ → [M - •COOCH₃]⁺ + •COOCH₃ (m/z 169 → 110)

-

-

Further fragmentation of the acylium ion: The fragment at m/z 138 can lose carbon monoxide (CO) to form a fragment at m/z = 110.

-

[C₇H₅FNO]⁺ → [C₆H₅FN]⁺ + CO (m/z 138 → 110)

-

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its structure. The predicted data, based on established principles and analysis of analogous compounds, serves as a reliable reference for researchers. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, ensuring scientific integrity in research and development applications.

References

-

D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. Cengage Learning, 2014. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

J. H. Gross. Mass Spectrometry: A Textbook. Springer, 2017. [Link]

-

F. W. McLafferty, F. Tureček. Interpretation of Mass Spectra. University Science Books, 1993. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

M. Pomorski, J. Błażejowski. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 2004. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

V. G. Voinov, et al. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 2016. [Link]

-

G. C. T. L. Sladojevich, et al. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 2008. [Link]

-

ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

-

ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

G. Govindaraju, et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 2000. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Acmec Biochemical. 319-24-4[this compound]. [Link]

-

PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]

-

T. S. Xavier, I. H. Joe. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

YouTube. QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

NIST WebBook. Methyl 2-fluorobenzoate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST WebBook. 2-Amino-5-methylbenzoic acid. [Link]

-

ResearchGate. Methyl 2-amino-5-chlorobenzoate. [Link]

-

ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]

Sources

- 1. METHYL 5-AMINO-2-FLUOROBENZOATE(56741-34-5) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-5-fluorobenzoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-5-fluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the detailed interpretation of its spectral data. We will explore the influence of the amino, fluoro, and methyl ester substituents on the chemical environment of the molecule's protons and carbons, offering insights grounded in established spectroscopic principles.

Introduction: The Significance of this compound

This compound is a substituted anthranilate derivative. Anthranilates are important structural motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making fluorinated compounds like this one of interest in the development of novel pharmaceuticals and functional materials. A thorough understanding of its structure, achievable through NMR spectroscopy, is paramount for its application and further development.

This guide will proceed with a detailed, step-by-step protocol for sample preparation, followed by an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The analysis will be built upon foundational NMR principles and comparative data from structurally related compounds.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation. The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation of this compound.

Detailed Steps:

-

Solvent Selection: The choice of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[1][2] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 10-50 mM is generally sufficient.[2] This typically corresponds to 5-25 mg of a small molecule like this compound dissolved in 0.5-0.6 mL of solvent.[1][3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[1][3]

-

Dissolution and Transfer: To ensure a homogeneous magnetic field within the sample, it is imperative that the sample is fully dissolved and free of any particulate matter.[4][5] Dissolving the sample in a separate vial before transferring it to the NMR tube allows for visual inspection of solubility and facilitates filtration.[1] Filtering the solution through a small plug of cotton or glass wool in a Pasteur pipette removes any suspended impurities that could degrade the spectral resolution.[5]

-

NMR Tube Quality: Use a clean, unscratched, high-quality NMR tube to avoid distortions in the magnetic field, which can lead to poor shimming and broadened spectral lines.[2][4]

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, being influenced by the electronic effects of the three different substituents.

Substituent Effects on Aromatic Protons

-

Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[6]

-

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group, which decreases the electron density on the aromatic ring, particularly at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).[7][8][9][10]

-

Fluorine (-F): Fluorine is an electronegative atom that withdraws electron density inductively, deshielding nearby protons. However, it can also donate electron density through resonance.[11] Its overall effect on proton chemical shifts is a combination of these factors. Crucially, the fluorine atom will cause spin-spin coupling with nearby protons, leading to splitting of their signals.[12]

Predicted ¹H NMR Spectrum

Based on the analysis of substituent effects and data from similar compounds like methyl anthranilate and fluorobenzene, the following spectral features are anticipated for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-3 | ~6.8 - 7.0 | dd | ³J(H3-H4) ≈ 8-9, ⁴J(H3-F) ≈ 4-5 | Ortho to the strongly electron-donating -NH₂ group, leading to significant shielding. It will be split by H-4 (ortho coupling) and by the fluorine at position 5 (meta coupling). |

| H-4 | ~7.1 - 7.3 | ddd | ³J(H4-H3) ≈ 8-9, ³J(H4-F) ≈ 8-10, ⁴J(H4-H6) ≈ 2-3 | Influenced by both the ortho -NH₂ group and the meta -F. It will show a large ortho coupling to H-3, a large ortho coupling to the fluorine, and a small meta coupling to H-6. |

| H-6 | ~7.5 - 7.7 | dd | ⁴J(H6-H4) ≈ 2-3, ⁴J(H6-F) ≈ 2-3 | Ortho to the electron-withdrawing -COOCH₃ group and meta to the -NH₂ group, resulting in a downfield shift. It will be split by H-4 (meta coupling) and by the fluorine at position 5 (para coupling). |

| -NH₂ | ~4.5 - 5.5 | br s | - | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| -OCH₃ | ~3.8 - 3.9 | s | - | The methyl protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for methyl esters.[10] |

Diagram of Predicted Proton Couplings:

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

¹³C NMR Spectral Analysis: A Deeper Look into the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Substituent Effects on Carbon Chemical Shifts

-

Amino Group (-NH₂): This group strongly shields the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller effect on the ortho- and meta-carbons.

-

Methyl Ester Group (-COOCH₃): The carbonyl carbon of the ester group appears at a characteristic downfield position (~165-175 ppm). The ipso-carbon is deshielded.

-

Fluorine (-F): Fluorine has a very large effect on the chemical shift of the carbon it is directly attached to (ipso-carbon), causing a significant downfield shift. It also influences the chemical shifts of the ortho-, meta-, and para-carbons. Furthermore, the fluorine atom will couple with the carbon atoms, resulting in splitting of the carbon signals (¹³C-¹⁹F coupling). The magnitude of the coupling constant (J_CF) is largest for the ipso-carbon (¹J_CF) and decreases with the number of bonds separating the nuclei.[13][14]

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted ¹³C-¹⁹F Coupling (Hz) | Rationale |

| C=O | ~168 | - | The carbonyl carbon of the methyl ester group will be in its characteristic downfield region.[15] |

| C-1 | ~110-115 | Small | This carbon is ortho to the -NH₂ group and will be shielded. It is attached to the electron-withdrawing ester group. |

| C-2 | ~150-155 | Small | Attached to the strongly electron-donating -NH₂ group, this carbon will be significantly shielded compared to an unsubstituted benzene ring. |

| C-3 | ~115-120 | ²J_CF ≈ 20-25 | Ortho to both the -NH₂ and -F groups, its chemical shift will be a balance of their effects. It will exhibit a two-bond coupling to fluorine. |

| C-4 | ~120-125 | ³J_CF ≈ 7-10 | Para to the -NH₂ group (shielding) and ortho to the -F group (deshielding). It will show a three-bond coupling to fluorine. |

| C-5 | ~155-160 | ¹J_CF ≈ 240-250 | Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will show a very large one-bond coupling to fluorine.[13][14] |

| C-6 | ~110-115 | ²J_CF ≈ 20-25 | Ortho to the -F group and para to the -COOCH₃ group, its chemical shift will be influenced by both. It will exhibit a two-bond coupling to fluorine. |

| -OCH₃ | ~52 | - | The methyl carbon of the ester group will appear in its typical region. |

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the unambiguous assignment of all proton and carbon signals. The interplay of the electron-donating amino group, the electron-withdrawing methyl ester group, and the influential fluorine atom creates a unique and informative spectral fingerprint. The characteristic chemical shifts and, particularly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide definitive structural confirmation. This guide serves as a robust framework for researchers working with this and structurally related compounds, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

- Page, T. F., Jr. (1967). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics, 13(6), 523-533.

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). The effect of solvents on the chemical shift of fluorine nuclei in aromatic compounds. Molecular Physics, 11(5), 459-470.

-

ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

- Gerig, J. T. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 132(31), 10879–10887.

-

SpectraBase. Fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-335.

-

ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]

-

University College London. Sample Preparation. [Link]

-

University of Notre Dame. NMR Sample Preparation. [Link]

- Barone, V., Peralta, J. E., Contreras, R. H., & Snyder, J. P. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.

- Page, T. F. (1967). Spectral analysis of the 1 H, 19 F and 13 C NMR spectra of fluorobenzene. Molecular Physics, 13(6), 523-533.

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

- Tormena, C. F., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(8), 1354-1361.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2367.

-

Gerig, J. T. (2001). Fluorine NMR. [Link]

- Svatunek, D., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance in Chemistry, 58(12), 1146-1153.

-

ResearchGate. Theoretical and experimental chemical shifts of aminobenzoic acids in 1 H and 13 C NMR spectra, d (ppm). [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

- Abraham, R. J., et al. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(10), 885-895.

- House, H. O., & Thompson, H. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32441-32450.

-

Canadian Journal of Chemistry. (1965). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). [Link]

-

PubChem. Methyl Anthranilate. [Link]

- Williamson, K. L., & Fenstermaker, J. C. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]hept-2-enes. Journal of the American Chemical Society, 88(14), 3343-3347.

- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 51(1), 38-47.

-

ResearchGate. Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

Wikipedia. Methyl anthranilate. [Link]

-

National Center for Biotechnology Information. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Link]

-

PubChem. Methyl N-methylanthranilate. [Link]

-

FooDB. Showing Compound Methyl anthranilate (FDB000897). [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. scribd.com [scribd.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]